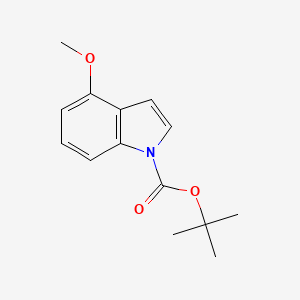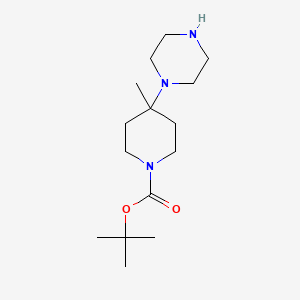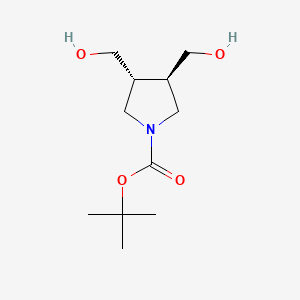
trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 895245-31-5. It has a molecular weight of 231.29 . The IUPAC name of this compound is tert-butyl (3R,4R)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO4/c1-11(2,3)16-10(15)12-4-8(6-13)9(5-12)7-14/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Organic Chemistry
- Application : This compound is used as a building block in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application can vary widely depending on the specific synthesis being performed. Typically, this compound would be used in a reaction with other organic compounds under controlled conditions to form a new compound .
- Results or Outcomes : The outcomes of these reactions can also vary widely, but the goal is typically to create a new compound with desired properties .
-
Scientific Field: Biochemical Research
- Application : This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
- Methods of Application : The specific methods of application can vary widely depending on the specific research being performed. Typically, this compound would be used in a reaction with other biochemical compounds under controlled conditions .
- Results or Outcomes : The outcomes of these reactions can also vary widely, but the goal is typically to create a new compound with desired properties .
-
Scientific Field: Organic Synthesis
- Application : This compound has been used in the synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Methods of Application : The synthesis involved several steps, including formylation, reduction, protection of the hydroxy group, and introduction of the formyl group and the TBS-protected enyne side chain .
- Results or Outcomes : The target compound was synthesized with a good yield and selectivity .
-
Scientific Field: Material Science
- Application : This compound can be used in the development of new materials, such as polymers or resins .
- Methods of Application : The specific methods of application can vary widely depending on the specific material being developed. Typically, this compound would be used in a reaction with other materials under controlled conditions .
- Results or Outcomes : The outcomes of these reactions can also vary widely, but the goal is typically to create a new material with desired properties .
-
Scientific Field: Chemical Kinetics and Combustion
- Application : This compound has been used in the study of chemical kinetics and combustion processes .
- Methods of Application : The specific methods of application can vary widely depending on the specific study being performed. Typically, this compound would be used in a reaction under controlled conditions .
- Results or Outcomes : The outcomes of these reactions can also vary widely, but the goal is typically to understand the kinetics or combustion processes .
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
tert-butyl (3R,4R)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-4-8(6-13)9(5-12)7-14/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFYZXCUGNIOCW-RKDXNWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
CAS RN |
895245-32-6 |
Source


|
| Record name | 1,1-Dimethylethyl (3R,4R)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895245-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

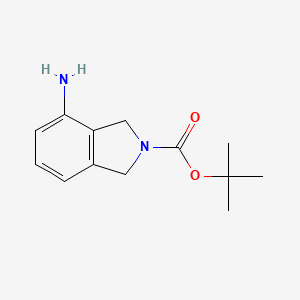
![tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B592297.png)
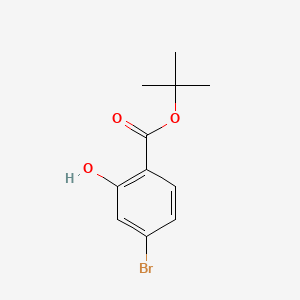
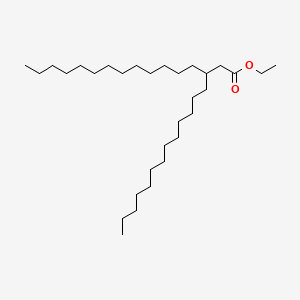
![7-Oxa-3-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B592303.png)
![tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B592304.png)
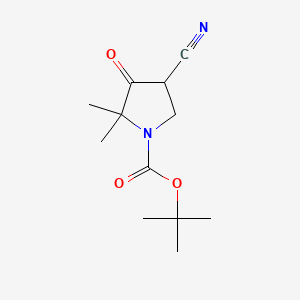
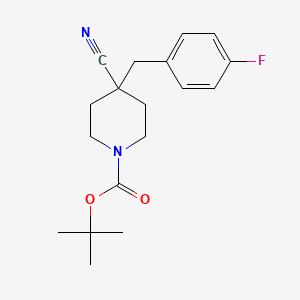
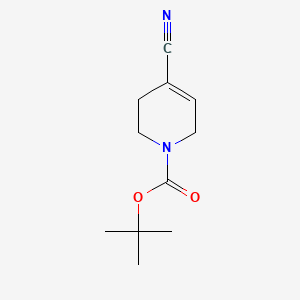
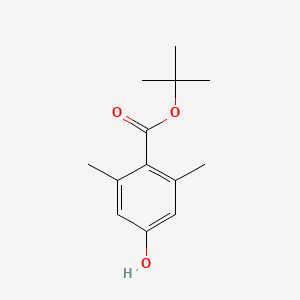

![tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate](/img/structure/B592315.png)
